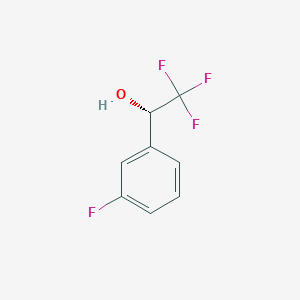

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol

Description

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXAHGNGZGBILK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 3-fluorobenzaldehyde with trifluoroethanol in the presence of a chiral catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding alkane.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Biochemical Studies :

- This compound is utilized in biochemical research to study protein folding and stability. Its ability to stabilize certain protein conformations makes it a valuable tool in understanding enzyme activity and receptor binding mechanisms.

- It has been shown to competitively inhibit alcohol dehydrogenase, which is significant for studies involving metabolic pathways and enzyme kinetics .

- Solvent in Organic Reactions :

- Pharmaceutical Applications :

Case Study 1: Protein Folding Studies

In a study examining the effects of this compound on protein structures, researchers found that varying concentrations of this compound significantly impacted the folding pathways of specific proteins. The findings suggested that the compound could be used to modulate protein stability in therapeutic contexts.

Case Study 2: Enzyme Inhibition

A research project focused on the inhibition of alcohol dehydrogenase by this compound demonstrated that this compound could effectively reduce enzyme activity in vitro. This inhibition profile indicates its potential use as a lead compound for developing new therapeutic agents targeting alcohol metabolism disorders.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the trifluoroethanol moiety contributes to its solubility and reactivity. The compound can modulate various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol with analogous trifluoroethanol derivatives:

Physical and Chemical Properties

- Polarity and Solubility : TFE is highly polar and water-miscible due to its hydroxyl and trifluoromethyl groups . Substituted derivatives like (S)-1-(3-Fluorophenyl)-2,2,2-TFE exhibit reduced water solubility but enhanced lipophilicity due to the aromatic fluorophenyl group.

- Hydrogen Bonding : The benzothiazolyl derivative forms O–H···N hydrogen bonds in crystals, stabilizing its structure , whereas TFE’s hydrogen-bonding capacity drives peptide α-helix stabilization .

- Thermal Stability : Aryl-substituted TFE derivatives generally have higher melting points than TFE (-44°C). For example, 1-(benzothiazolyl)-TFE melts at 377 K .

Research Findings and Key Contrasts

Hydrogen Bonding vs. Hydrophobicity : While TFE stabilizes peptides via hydrogen bonding , aryl-TFEs prioritize hydrophobic interactions, as seen in benzothiazolyl-TFE’s crystal packing .

Substituent Impact on Reactivity : 4-Bromophenyl-TFE undergoes efficient Suzuki-Miyaura cross-couplings , whereas 3-fluorophenyl-TFE’s reactivity in similar reactions remains underexplored.

Safety Profiles : Chlorophenyl-TFE derivatives have documented safety protocols (e.g., GHS classification) , but data gaps exist for fluorophenyl analogs.

Biological Activity

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound contains a trifluoroethanol moiety, which is known for its solvent properties and ability to influence protein folding and stability. The presence of the fluorine atoms contributes to its lipophilicity and potential bioactivity.

The compound's mechanism of action is primarily linked to its interaction with various receptors and enzymes in the central nervous system. It is hypothesized that the trifluoroethanol moiety may enhance binding affinity to certain targets due to its unique electronic properties.

Binding Affinities

Research has demonstrated that compounds similar to this compound exhibit significant binding affinities for serotonin transporters (SERT) and other monoamine transporters. For instance, studies have shown that certain analogs possess Ki values in the nanomolar range for SERT, indicating strong interactions .

In Vitro Studies

In vitro assays have revealed that this compound can modulate neurotransmitter levels by inhibiting reuptake mechanisms. This property suggests potential applications in treating mood disorders such as depression and anxiety.

| Compound | Target | Ki (nM) |

|---|---|---|

| (S)-1-(3-Fluorophenyl)-TFE | SERT | 1-40 |

| Citalopram | SERT | 1.94 |

| Escitalopram | SERT | ~30 |

Antidepressant Activity

A case study focusing on the antidepressant effects of similar compounds indicated that this compound could enhance serotonin levels in rodent models. The study utilized behavioral assays to evaluate changes in locomotion and anxiety-like behaviors after administration of the compound .

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress in neuronal cultures. Results indicated a significant reduction in cell death rates when treated with the compound compared to control groups .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the trifluoroethanol group or the phenyl ring can lead to variations in binding affinity and selectivity towards specific targets.

- Fluorination : The introduction of fluorine atoms increases lipophilicity and may enhance blood-brain barrier penetration.

- Substituent Variations : Alterations on the phenyl ring can modulate receptor selectivity and potency.

Q & A

Q. How should researchers address contradictory data in solvent effects on protein stabilization?

- Case Study : While 10% TFE stabilizes α-helices in peptides, higher concentrations (>30%) may denature globular proteins.

- Resolution : Conduct circular dichroism (CD) spectroscopy under varying TFE concentrations (5–40%) to identify optimal conditions .

Methodological Tables

Table 1 : Comparison of Fluorinated Ethanol Analogs

Table 2 : Crystallographic Data for (S)-Enantiomer

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Flack parameter | -0.03(9) |

| Hydrogen bonds | O-H⋯N (2.01 Å, 165°) |

| Torsion angle (N1-C7-C8-O1) | -30.8(3)° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.